Cas no 935-07-9 (Acetaldehyde,2-phenylhydrazone)

Acetaldehyde,2-phenylhydrazone structure
935-07-9 structure
Product Name:Acetaldehyde,2-phenylhydrazone
CAS No:935-07-9
MF:C8H10N2
MW:134.178401470184
CID:809122
Update Time:2023-09-26

Acetaldehyde,2-phenylhydrazone Chemical and Physical Properties

Names and Identifiers

    • Acetaldehyde,2-phenylhydrazone
    • N-[(E)-ethylideneamino]aniline
    • Acetaldehyde, phenylhydrazone (6CI, 7CI, 8CI, 9CI)
    • NSC 65258
    • Inchi: 1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7,10H,1H3
    • InChI Key: KURBTRNHGDQKOS-UHFFFAOYSA-N
    • SMILES: N(NC1C=CC=CC=1)=CC

Experimental Properties

  • Density: 1.0698 (rough estimate)
  • Melting Point: 99.5°C
  • Boiling Point: 237.3°C (rough estimate)
  • Refractive Index: 1.5579 (estimate)

Acetaldehyde,2-phenylhydrazone Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0 °C; 1.5 h, 0 °C
Reference
Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition
Linden, Martin; Hofmann, Silja; Herman, Antonia; Ehler, Nicole; Bar, Robin M.; et al, Angewandte Chemie, 2023, 62(9),

Production Method 2

Reaction Conditions
1.1 Solvents: Toluene
Reference
Synthesis of indomethacin analogues for evaluation as modulators of MRP activity
Maguire, Anita R.; Plunkett, Stephen J.; Papot, Sebastien; Clynes, Martin; O'Connor, Robert; et al, Bioorganic & Medicinal Chemistry, 2001, 9(3), 745-762

Production Method 3

Reaction Conditions
1.1 Solvents: Methanol ;  rt; 2 h, rt
Reference
Nitrogen heterocyclic structure-based organic light emitting nitrogen free radical molecule and preparation method thereof
, China, , ,

Production Method 4

Reaction Conditions
1.1 Catalysts: Acetic acid Solvents: Ethanol ;  8 h, 100 °C
Reference
Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors
Yuan, Shuo ; Wang, Bo; Dai, Qing-Qing; Zhang, Xiao-Nan; Zhang, Jing-Ya; et al, Journal of Medicinal Chemistry, 2021, 64(19), 14895-14911

Production Method 5

Reaction Conditions
Reference
Preparation of phenylazoxime compounds as agrochemical fungicides
, European Patent Organization, , ,

Production Method 6

Reaction Conditions
Reference
1-(Phenylamino)pyrrole
, United States, , ,

Production Method 7

Reaction Conditions
Reference
1-Acylindoles. III. Novel synthesis of 9-acyltetrahydrocrbazole and 5-acyl-p-carboline derivatives
Yamamoto, Hisao, Journal of Organic Chemistry, 1967, 32(11), 3693-5

Production Method 8

Reaction Conditions
1.1 Catalysts: Carbon (oxidized) Solvents: Ethanol ;  90 min, 80 °C
Reference
Oxidized single-walled carbon nanotubes (SWCNTs-COOH) as a new catalyst for the protection of carbonyl groups as hydrazones
Borazjani, Maryam Kiani; Safaei, Hamid Reza; Panahandeh, Majid; Kiani, Ali Reza; Kiani, Masoumeh; et al, South African Journal of Chemistry, 2013, 66, 279-281

Production Method 9

Reaction Conditions
1.1 Solvents: Ethanol ;  6 h, reflux
Reference
The use of enaminones and enamines as effective synthons for MSA-catalyzed regioselective synthesis of 1,3,4-tri- and 1,3,4,5-tetrasubstituted pyrazoles
Duan, Liancheng; Zhou, Hui; Gu, Yucheng; Gong, Ping; Qin, Mingze, New Journal of Chemistry, 2019, 43(41), 16131-16137

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium periodate
Reference
Oxidation reaction of phenylhydrazine with sodium periodate. II. Oxidation of phenylhydrazine with sodium periodate in the presence of primary and secondary aliphatic alcohols
Tsuboi, Masaki; Nanbara, Isamu; Matsumoto, Toshio; Murakami, Fumiyasu, Nippon Kagaku Kaishi, 1988, (3), 294-8

Production Method 11

Reaction Conditions
Reference
Alkali isomerization of phenylhydrazones into alkyl phenyl diimides
Kuznetsov, M. A.; Suvorov, A. A., Zhurnal Organicheskoi Khimii, 1982, 18(9), 1923-31

Production Method 12

Reaction Conditions
Reference
Green preparation of aryltriazolinone
, China, , ,

Production Method 13

Reaction Conditions
Reference
Synthesis of acetaldehyde phenylhydrazone by chloramine method
Minchenko, B. P.; Igolkina, O. M., Tekhnol. Poluch. Gidrazin. Soed. NPO "Gos. In-t Prikl. Khimii", 1991, 30, 30-2

Production Method 14

Reaction Conditions
Reference
Preparation of phenylazoaldoximes and analogs as agrochemical fungicides
, European Patent Organization, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Periodic acid (H5IO6), sodium salt (1:2) Solvents: Diethyl ether
Reference
Oxidation reaction of phenylhydrazine with sodium periodate. I. Oxidation reaction of phenylhydrazine with sodium periodate in various ethers
Tsuboi, Masaki, Nippon Kagaku Kaishi, 1986, (8), 1102-6

Acetaldehyde,2-phenylhydrazone Raw materials

Acetaldehyde,2-phenylhydrazone Preparation Products

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